Product packaging for Aluminium selenate(Cat. No.:CAS No. 14696-77-6)

Aluminium selenate

Cat. No.: B078556
CAS No.: 14696-77-6
M. Wt: 482.9 g/mol
InChI Key: JSMYWMXSQDUVSJ-UHFFFAOYSA-H
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Description

Aluminium selenate is an inorganic salt of significant interest in advanced materials research and solid-state chemistry. Its primary research value lies in its utility as a precursor for the synthesis of aluminium selenide (Al2Se3) and other selenide-based semiconductors. These materials are critical for applications in photovoltaics, thin-film transistors, and photodetectors due to their tunable band gaps and optoelectronic properties. The compound also serves as a key starting material in the preparation of selenide nanoparticles and quantum dots via sol-gel or hydrothermal methods, enabling the study of quantum confinement effects. In catalysis, this compound is investigated for its potential role in facilitating selenylation reactions. The mechanism of action in most synthetic applications involves the thermal decomposition or chemical reduction of the selenate anion (SeO4^2-), providing a controlled source of selenium for incorporation into target materials. Researchers value high-purity this compound to ensure reproducibility in the stoichiometry and crystallinity of the resulting compounds. This product is presented as a high-grade reagent to support these innovative investigations in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2O12Se3 B078556 Aluminium selenate CAS No. 14696-77-6

Properties

CAS No.

14696-77-6

Molecular Formula

Al2O12Se3

Molecular Weight

482.9 g/mol

IUPAC Name

dialuminum;triselenate

InChI

InChI=1S/2Al.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6

InChI Key

JSMYWMXSQDUVSJ-UHFFFAOYSA-H

SMILES

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3]

Canonical SMILES

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[Al+3]

Other CAS No.

14696-77-6

Origin of Product

United States

Synthetic Methodologies for Aluminium Selenate Compounds

Aqueous Precipitation and Crystallization Routes for Hydrated Aluminium Selenates

The most direct method for preparing simple hydrated aluminium selenates involves aqueous solution chemistry, leveraging precipitation and crystallization. This approach is analogous to the synthesis of other hydrated metal sulfates.

Normal hydrated aluminium selenate (B1209512), Al₂(SeO₄)₃·16H₂O, is synthesized from aqueous solutions. rsc.org This compound is isomorphous with its sulfate (B86663) counterpart, aluminium sulfate hexadecahydrate (Al₂(SO₄)₃·16H₂O), indicating they share a similar crystal structure. rsc.org The synthesis typically involves the reaction of an aluminium source, such as freshly precipitated aluminium hydroxide (B78521), with selenic acid. The resulting solution is then concentrated by evaporation, leading to the crystallization of the hydrated salt. rsc.org

Another approach involves the reaction of aluminium metal with hydrochloric acid, followed by a reaction with silver selenate. rsc.org The insoluble silver chloride byproduct is filtered off, and the hydrated aluminium selenate is crystallized from the remaining solution. To maximize the yield, alcohol can be added to the mother liquor to precipitate the remaining salt. rsc.org The formation of hydrated double salts, such as sodium this compound (NaAl(SeO₄)₂·11H₂O), can also be achieved through crystallization from mixed aqueous solutions of the constituent salts. rsc.org

The general principle for producing hydrated salts like alums involves dissolving stoichiometric amounts of the metal sulfates (or selenates) in water and allowing the double salt to crystallize upon evaporation. byjus.com This technique is applicable to aluminium selenates, where control over temperature and concentration is key to obtaining well-defined crystals.

Hydrothermal Synthesis Approaches for Crystalline this compound Phases

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials that may not form under standard atmospheric conditions. This method involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, conducted in sealed vessels called autoclaves or bombs. acs.orgcore.ac.uk The elevated temperature and pressure increase the reactivity of the reactants and the solubility of materials, facilitating the growth of high-quality crystals. acs.org

This technique has been successfully employed to synthesize various crystalline aluminium-selenium-oxygen compounds. For instance, aluminium selenite (B80905) trihydrate (Al₂(SeO₃)₃·3H₂O) and aluminium selenite hexahydrate (Al₂(SeO₃)₃·6H₂O) have been prepared under mild hydrothermal conditions. dtic.miliucr.org In a typical synthesis for the trihydrate form, aluminium nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and excess selenium dioxide (SeO₂) are heated in water within a Teflon-lined steel bomb at 473 K (200 °C) for 48 hours. iucr.org Upon cooling, well-formed crystals can be recovered. iucr.org

While these examples pertain to aluminium selenites, the methodology is directly applicable to the synthesis of crystalline this compound phases. By substituting selenic acid or a soluble selenate salt for selenium dioxide, and carefully controlling parameters such as temperature, reaction time, and precursor concentration, specific crystalline phases of this compound can be targeted. The hydrothermal method offers distinct advantages, including the ability to form metastable and unique condensed phases with high purity and crystallinity. acs.orgresearchgate.net

**2.3. Preparation of Specific this compound Forms

Beyond simple hydrated salts, more complex this compound structures can be synthesized through tailored reaction conditions. These include double salts like alums and intricate polyoxometalate clusters.

Alums are a class of hydrated double sulfate salts with the general formula XAl(SO₄)₂·12H₂O, where X is a monovalent cation like potassium or caesium. wikipedia.org The selenate analogues, such as Caesium this compound Dodecahydrate (CsAl(SeO₄)₂·12H₂O), can be prepared by similar methods. wikipedia.org

The synthesis of alums is typically achieved by dissolving equimolar quantities of this compound and the desired monovalent cation selenate in water. byjus.com The solution is then concentrated through evaporation, causing the less soluble alum to precipitate and crystallize in its characteristic octahedral form. byjus.comwikipedia.org The solubility of alums varies significantly with the monovalent cation; caesium alums are known to be only slightly soluble in water, which facilitates their crystallization from solution. wikipedia.org

An alternative route for preparing caesium salts from caesium-aluminium-alum involves reacting the alum with calcium hydroxide and a soluble calcium salt in a single vessel. google.com This process precipitates aluminium hydroxide and calcium sulfate (or selenate), leaving the desired caesium salt in the filtrate. google.com This method could be adapted for the production of caesium selenate from a caesium this compound alum precursor.

The ε-Al₁₃ Keggin ion is a polyoxocation of aluminium, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, which can be crystallized with counter-anions like selenate to form complex cluster compounds. The synthesis of the ε-Al₁₃ selenate salt, with the formula Na[AlO₄Al₁₂(OH)₂₄(SeO₄)₄]·12H₂O, requires precise control over reaction conditions. pnas.orgnih.gov

The established method involves the slow, dropwise addition of a 2.0 M sodium hydroxide (NaOH) solution to a 0.3 M solution of aluminium chloride hexahydrate (AlCl₃·6H₂O). pnas.org The key is to achieve an OH/Al molar ratio of approximately 2.25 while maintaining the temperature at 60 °C with constant stirring. pnas.org An initial flocculent precipitate is observed, which dissolves over a period of about 12 hours. After cooling, the solution is filtered to remove any particulates. The ε-Al₁₃ selenate clusters are then crystallized from this solution. pnas.org The resulting crystals can exhibit either monoclinic or cubic symmetry depending on the specific synthesis conditions, but careful control of pH allows for the formation of the pure cubic phase. pnas.org

Synthesis of this compound Alums (e.g., Caesium this compound Dodecahydrate)

Influence of Reaction Conditions on this compound Formation

The formation, purity, and crystallinity of this compound compounds are highly dependent on the specific reaction conditions employed during synthesis. Among these, pH is a critical parameter that directs the outcome of the crystallization process.

The pH of the reaction medium exerts a profound influence on the type of aluminium species present in solution and, consequently, on the final product. nih.govresearchgate.net This control is crucial for achieving phase-pure and highly crystalline materials.

In the synthesis of ε-Al₁₃ selenate clusters, for example, careful control of pH is essential. pnas.org While the OH/Al ratio is the primary variable manipulated, the resulting pH of the solution dictates the equilibrium between different aluminium hydrolysis products. By maintaining the correct pH environment, the formation of the desired ε-Al₁₃ Keggin structure is favored over the precipitation of amorphous aluminium hydroxides. pnas.org Allowing the crystals to grow over several days under these controlled pH conditions enables the isolation of the pure cubic phase of the ε-Al₁₃ selenate salt. pnas.org

The effect of pH is also evident in the interaction of selenate with aluminium oxide surfaces, which provides insight into the initial stages of surface precipitation. The adsorption of selenate onto α-Al₂O₃ is strongly pH-dependent. nih.gov At low pH (below ~7), the alumina (B75360) surface is positively charged, promoting the adsorption of the negatively charged selenate anions (SeO₄²⁻). nih.govresearchgate.net However, as the pH increases, the surface charge becomes less positive and eventually negative, leading to a significant decrease in selenate adsorption. nih.govresearchgate.net This demonstrates that the pH directly controls the fundamental interactions that can lead to the nucleation and growth of this compound phases on mineral surfaces. For aluminium hydroxides, different crystalline polymorphs (like gibbsite and bayerite) are favored in different pH regimes, highlighting the universal importance of pH in directing the crystallization of aluminium compounds. researchgate.net

Impact of Temperature and Pressure on Reaction Pathways

The synthesis of aluminum selenate compounds is significantly influenced by temperature and pressure, which are critical parameters that dictate reaction kinetics, thermodynamic stability, and the final crystalline structure of the product. Controlling these variables is essential for steering the reaction towards the desired aluminum selenate species and preventing the formation of undesired byproducts or decomposition.

Temperature Effects

Temperature plays a pivotal role in both the formation and decomposition of aluminum selenate compounds. The synthesis of complex aluminum hydroxide clusters, such as the ε-Al13 Keggin selenate, is conducted under carefully controlled temperature conditions. For instance, one modified synthesis method specifies a reaction temperature of 60 °C to facilitate the formation of the cluster. pnas.org

Thermal analysis provides significant insight into the stability of these compounds. Differential Scanning Calorimetry (DSC) of ε-Al13 selenate Keggin crystals reveals distinct thermal events. pnas.orgnih.gov The compound undergoes two primary endothermic events related to the loss of water: one centered near 100 °C (loss of ~12 water molecules) and a second near 460 °C (loss of ~24 hydroxyl equivalents). pnas.orgnih.gov Beyond 460 °C, the selenate anions begin to decompose. pnas.orgnih.gov At sufficiently high temperatures, such as above 900 °C, the final decomposition product is predominantly aluminum oxide (Al₂O₃). pnas.orgnih.gov This decomposition pathway underscores the importance of maintaining moderate temperatures to preserve the integrity of the selenate compound.

In related systems, temperature has also been shown to enhance mineral formation. For example, in the immobilization of selenate by Mg-bearing minerals, formation was enhanced at a higher temperature of 75 °C. researchgate.net Generally, optimal temperatures are required to balance reaction kinetics with the risks of thermal decomposition.

Pressure Effects

Pressure is another crucial variable that can alter reaction pathways and induce structural changes in selenate compounds. While specific high-pressure synthesis protocols for simple aluminum selenate are not extensively documented, the behavior of related systems highlights the potential impact of pressure. For instance, in the synthesis of alloys in the aluminum-selenium system, an elevated pressure of 0.5–0.6 MPa in an argon atmosphere is necessary to suppress the evaporation of selenium during heating. mdpi.com Conversely, studies on the Al-Se system also indicate that low pressure (vacuum) has a negligible effect on the temperature of phase transitions in the condensed state. mdpi.com

More direct evidence of pressure's impact comes from studies on other selenate-containing crystals. Research on triglycine (B1329560) selenate has shown that it undergoes a pressure-induced structural phase transition, which is responsible for the destruction of its ferroelectric properties. nih.gov This finding suggests that the crystal lattice of aluminum selenate would also be sensitive to pressure, potentially leading to different polymorphs with distinct properties.

The use of pressure is a common strategy in the synthesis of other complex aluminum compounds. High-pressure autoclave reactors operating at 5–20 bar are used for the large-scale production of aluminum phenoxide, while trialkyl aluminum compounds can be prepared at hydrogen pressures ranging from 50 to 250 atmospheres. google.com Furthermore, extreme conditions, including pressures greater than 100 kilobars (10 GPa), have been used to synthesize novel materials like new aluminum silicates. geochemical-journal.jp The elemental selenium component of aluminum selenate is itself known to undergo a series of structural phase transitions when subjected to high pressures of 14 GPa, 28 GPa, and 41 GPa. aps.org These observations collectively indicate that pressure is a powerful tool for navigating the complex energy landscape of aluminum selenate synthesis, potentially enabling the formation of unique structural phases.

Interactive Data Table: Effects of Temperature and Pressure

The following table summarizes key research findings on the impact of temperature and pressure on aluminum selenate and related systems.

ParameterCompound/SystemConditionObserved Effect
Temperatureε-Al13 Keggin Selenate60 °COptimal temperature for synthesis. pnas.org
Temperatureε-Al13 Keggin Selenate~100 °CEndothermic event: Loss of ~12 water molecules. pnas.orgnih.gov
Temperatureε-Al13 Keggin Selenate~460 °CEndothermic event: Loss of ~24 hydroxyl equivalents. pnas.orgnih.gov
Temperatureε-Al13 Keggin Selenate> 460 °CDecomposition of selenate anions begins. pnas.orgnih.gov
Temperatureε-Al13 Keggin Selenate> 900 °CThe final product is predominantly aluminum oxide (Al₂O₃). pnas.orgnih.gov
PressureAluminum-Selenium Alloys0.5–0.6 MPaSuppresses selenium evaporation during heating. mdpi.com
PressureTriglycine SelenateVariesInduces a structural phase transition, leading to loss of ferroelectricity. nih.gov
PressureElemental Selenium14 GPaPhase transition from hexagonal to monoclinic. aps.org
PressureElemental Selenium28 GPaPhase transition from monoclinic to tetragonal. aps.org

Advanced Structural Elucidation of Aluminium Selenate Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining the complete three-dimensional structure of crystalline materials. preprints.org This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. preprints.org The positions and intensities of the diffracted beams are used to determine the unit cell dimensions, space group symmetry, and the precise location of each atom within the crystal lattice. preprints.orguhu-ciqso.es

The foundational step in structural elucidation is the determination of the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the space group, which describes the symmetry elements present in the crystal.

Different forms of aluminium selenate (B1209512) exhibit distinct crystal systems and symmetries. For anhydrous aluminium selenate (Al₂(SeO₄)₃), crystallographic data indicates a trigonal crystal system. simmate.org In contrast, hydrated forms adopt different structures. For instance, the selenate analogue of the mineral alunogen, with the formula Al₂(SeO₄)₃(H₂O)₁₆, has been reported to crystallize in the monoclinic space group P2₁. preprints.orgrruff.info

Complex selenate salts containing aluminium, known as selenate alums, are another important class. Caesium this compound dodecahydrate, CsAl(SeO₄)₂·12H₂O, is a well-studied example. It crystallizes in the cubic space group Pa3̅ and belongs to the α-alum structural type. simmate.org Similarly, potassium this compound dodecahydrate (KAl(SeO₄)₂·12H₂O), another α-alum, is also cubic with the space group Pa3̅. mjcce.org.mkwikipedia.org

A summary of crystallographic data for selected this compound systems is presented below.

CompoundFormulaCrystal SystemSpace GroupReference
Anhydrous this compoundAl₂(SeO₄)₃TrigonalR3cH simmate.org
This compound HexadecahydrateAl₂(SeO₄)₃(H₂O)₁₆MonoclinicP2₁ rruff.info, preprints.org
Caesium this compound DodecahydrateCsAl(SeO₄)₂·12H₂OCubicPa3̅ simmate.org
Potassium this compound DodecahydrateKAl(SeO₄)₂·12H₂OCubicPa3̅ mjcce.org.mk, wikipedia.org

The coordination polyhedra describe the geometry of the nearest-neighbor atoms surrounding a central atom. In this compound structures, the primary polyhedra are the AlOₓ octahedra and SeO₄ tetrahedra.

In anhydrous aluminium sulfate (B86663) (Al₂(SO₄)₃), which is structurally analogous to the selenate, the aluminium atoms are found in two inequivalent sites, but both are octahedrally coordinated by six oxygen atoms (AlO₆). materialsproject.org These AlO₆ octahedra are linked to the sulfate tetrahedra. Similarly, in aluminium selenite (B80905) trihydrate (Al₂(SeO₃)₃·3H₂O), the aluminium atom is also in an octahedral AlO₆ environment, formed by oxygen atoms from the selenite groups and water molecules. researchgate.net

In the selenate alums, such as CsAl(SeO₄)₂·12H₂O, the trivalent aluminium ion is coordinated by six water molecules, forming a regular [Al(H₂O)₆]³⁺ octahedron. simmate.org The selenate group (SeO₄²⁻) exists as a regular tetrahedron, with the selenium atom at the center and four oxygen atoms at the vertices. nist.gov

In anhydrous Al₂(SO₄)₃, the structure is a three-dimensional framework built from corner-sharing AlO₆ octahedra and SO₄ tetrahedra. materialsproject.org Each AlO₆ octahedron shares its corners with six different SO₄ tetrahedra, and each tetrahedron, in turn, connects to four different octahedra. materialsproject.org This creates a robust, interconnected network. A similar arrangement is expected for anhydrous Al₂(SeO₄)₃ due to the chemical similarity between sulfate and selenate ions.

In hydrated structures like aluminium selenite trihydrate, the framework is also a three-dimensional network of vertex-sharing AlO₆ octahedra and SeO₃ pyramidal groups. researchgate.net The structure of selenate ettringite, Ca₆Al₂(SeO₄)₃(OH)₁₂·26H₂O, features columns of {Ca₆[Al(OH)₆]₂·24H₂O}⁶⁺ which are held together by the selenate anions and hydrogen bonds. rsc.org In more complex open-framework metal selenates, connectivity through La–O–Se–O–La linkages can give rise to infinite chains which then connect to form two-dimensional layers. rsc.org

Despite the lack of direct crystallographic evidence, theoretical predictions and spectroscopic analyses suggest that selenate group disorder might be possible in certain cases. mjcce.org.mkresearchgate.net For example, the structure prediction for potassium this compound dodecahydrate (KAl(SeO₄)₂·12H₂O) allows for the possibility of selenate disorder, a hypothesis that is partially supported by Raman spectroscopic studies. mjcce.org.mkresearchgate.net This suggests that the potential for disorder may depend on the nature and size of the univalent cation (e.g., K⁺ vs. Cs⁺) in the alum structure. mjcce.org.mkresearchgate.net Further refinement of the crystal structures of these specific selenate alums is needed to confirm or rule out this predicted disorder. mjcce.org.mk

Analysis of Extended Framework Structures and Interatomic Linkages

Powder X-ray Diffraction for Polycrystalline Phases

Powder X-ray diffraction (PXRD) is an indispensable technique for the analysis of polycrystalline materials, where the sample consists of a vast number of small, randomly oriented crystallites. cambridge.org Instead of discrete diffraction spots, a continuous cone of diffracted X-rays is produced, which is recorded as a one-dimensional pattern of intensity versus diffraction angle (2θ). nih.gov

The primary application of PXRD is for the identification of crystalline phases. researchgate.net Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for that substance. By comparing the experimental PXRD pattern of an unknown sample to a database of reference patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the constituent phases can be identified. nih.govgovinfo.gov

This method is crucial for verifying the synthesis of this compound compounds and assessing their purity. For example, the powder XRD pattern for a synthesized ε-Al₁₃ selenate, with the formula NaAlO₄Al₁₂(OH)₂₄(H₂O)₁₂₄·12H₂O, was shown to be in excellent agreement with the published Powder Diffraction File #76-1750, confirming the successful synthesis of the target cubic phase. nih.gov Any significant deviation or the presence of additional peaks in the pattern would indicate the existence of impurities or other crystalline phases. nih.govnih.gov

Furthermore, PXRD can be used to refine the unit-cell parameters of a known phase. For the mineral bernardevansite, an iron-bearing aluminium selenite hydrate (B1144303), powder diffraction data was used to refine its monoclinic unit-cell parameters. cambridge.org This demonstrates the utility of PXRD not only for qualitative identification but also for obtaining precise quantitative structural information for polycrystalline samples of this compound and related materials. cambridge.org

Lattice Parameter Refinement and Structural Isomorphism Studies

The refinement of lattice parameters is a fundamental process in crystallography for the precise determination of the unit cell dimensions of a crystalline solid. nih.govhkl-xray.com For this compound, particularly its hydrated forms, this process is essential for understanding its structural properties. The crystal structure of the low-temperature polymorph of this compound hexadecahydrate, Al2(SeO4)3·16H2O, is isotypic (having the same structure) with its sulfate analogue. minsocam.org This hydrated selenate crystallizes in the orthorhombic space group Pnma. minsocam.org

Structural isomorphism, where different compounds crystallize in the same structure, is a prominent feature of this compound chemistry. A key example is the isomorphous relationship between Al2(SeO4)3·16H2O and aluminium sulfate hexadecahydrate, Al2(SO4)3·16H2O. minsocam.org This isomorphism extends to the broader class of compounds known as alums. acs.org

Correlative Structural Chemistry with Related Systems

The structural chemistry of this compound is closely related to that of its sulfate counterparts. The hydrated forms, Al2(SeO4)3·16H2O and Al2(SO4)3·16H2O, are isostructural, meaning they have the same crystal structure. minsocam.org This similarity arises from the chemical similarities between the selenate (SeO4^2-) and sulfate (SO4^2-) ions.

This structural parallel is also evident in the class of double salts known as alums, which have the general formula XAl(Y O4)2·12H2O, where X is a monovalent cation and Y is either sulfur or selenium. vedantu.com Selenate alums, such as potassium this compound dodecahydrate (KAl(SeO4)2·12H2O), are isomorphous with their sulfate analogues like potassium alum (KAl(SO4)2·12H2O). wikipedia.orgcrystallography.net These compounds typically crystallize in a cubic system with the space group Pa-3. wikipedia.orgpublish.csiro.au For example, the lattice parameter 'a' for potassium this compound dodecahydrate has been reported as 12.351 Å, while for potassium alum, it is slightly smaller at 12.18 Å. wikipedia.orgcrystallography.net This difference is attributed to the larger size of the selenate anion compared to the sulfate anion. aip.orgaip.org The structure of these alums consists of [Al(H2O)6]^3+ octahedra, monovalent cation complexes, and tetrahedral SeO4^2- or SO4^2- anions linked by hydrogen bonds. acs.org

A comparison between this compound and aluminium selenite (Al2(SeO3)3) reveals significant structural differences originating from the distinct nature of the selenate and selenite oxyanions. In the selenate ion (SeO4^2-), selenium is in the +6 oxidation state, resulting in a tetrahedral geometry. rsc.orgyoutube.com In contrast, the selenite ion (SeO3^2-) contains selenium in the +4 oxidation state and possesses a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the selenium atom. rsc.orgresearchgate.net

This fundamental difference in the shape of the anions prevents isomorphism between this compound and aluminium selenite compounds. For instance, aluminium selenite trihydrate (Al2(SeO3)3·3H2O) crystallizes in the trigonal R3c space group, forming a three-dimensional network of corner-sharing AlO6 octahedra and pyramidal SeO3 groups. researchgate.net This structure is distinct from the crystal structures observed for hydrated aluminium selenates. The different coordination and bonding possibilities offered by the pyramidal selenite ion compared to the tetrahedral selenate ion lead to unique crystal packing and structural motifs. researchgate.netosti.gov

Compound and PubChem CID Table

Compound Name PubChem CID
This compound 160963
Aluminium sulfate 24850
Potassium alum 24856
Aluminium selenite 167948

Spectroscopic Characterization of Aluminium Selenate Materials

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural features of aluminum selenate (B1209512). It allows for the identification of the constituent polyatomic ions and molecules, as well as providing information on their local environment and interactions.

Identification of Selenate Anion Vibrational Modes

The selenate anion (SeO₄²⁻), a central component of aluminum selenate, exhibits characteristic vibrational modes that can be readily identified using IR and Raman spectroscopy. nih.goveasychem.org For a free selenate ion with tetrahedral (T_d) symmetry, four fundamental modes of vibration are expected. However, in a crystalline environment, such as in aluminum selenate, the local symmetry of the anion may be lower than T_d, leading to the splitting of degenerate modes and the activation of otherwise silent modes.

Studies on various selenate-containing compounds have established the typical frequency ranges for these vibrations. For instance, in the Raman spectrum of schmiederite, a mineral containing selenate and selenite (B80905) anions, the symmetric and antisymmetric stretching modes of the (SeO₄)²⁻ anion are observed at 1095 cm⁻¹ and 934 cm⁻¹, respectively. The symmetric stretching mode generally appears at a higher frequency than the antisymmetric stretching mode in the Raman spectra of selenates.

Vibrational Modes of the Selenate Anion
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Activity
Symmetric Stretch (ν₁)~830-880Raman (strong), IR (weak)
Asymmetric Stretch (ν₃)~870-910Raman (weak), IR (strong)
Symmetric Bend (ν₂)~330-350Raman (strong), IR (weak)
Asymmetric Bend (ν₄)~410-440Raman (weak), IR (strong)

Spectroscopic Signatures of Water Molecules and Hydroxyl Groups

In hydrated forms of aluminum selenate, such as aluminum selenate hexahydrate (Al₂(SeO₄)₃·6H₂O), the vibrational spectra are also characterized by bands arising from water molecules and hydroxyl groups. nih.govresearchgate.net The stretching and bending vibrations of water molecules are sensitive to their environment, particularly to the formation of hydrogen bonds. researchgate.netmdpi.com

Typically, the O-H stretching vibrations of water molecules appear as broad bands in the high-frequency region of the IR and Raman spectra, generally between 3000 and 3600 cm⁻¹. researchgate.netwhiterose.ac.uk The broadness of these bands is indicative of a range of hydrogen bond strengths. The H-O-H bending (scissoring) mode is typically observed around 1600-1640 cm⁻¹. researchgate.netwhiterose.ac.uk

In addition to water molecules, hydroxyl groups (OH⁻) may also be present, for example, in basic aluminum selenate compounds. The stretching vibrations of hydroxyl groups are often sharper than those of water molecules and appear at higher frequencies, typically in the range of 3500-3700 cm⁻¹. whiterose.ac.uk For example, in the Raman spectrum of Friedel's salt, a sharp, intense peak at 3646 cm⁻¹ is attributed to the stretching of hydroxyl groups, indicating a more ordered arrangement compared to the interlayer water molecules. whiterose.ac.uk

Spectroscopic Signatures of Water and Hydroxyl Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectral Characteristics
Water (H₂O)O-H Stretching3000-3600Broad band
Water (H₂O)H-O-H Bending1600-1640Sharp to medium band
Hydroxyl (OH⁻)O-H Stretching3500-3700Sharp, intense band

Detection and Characterization of Anion Orientational Disorder

Vibrational spectroscopy is a sensitive technique for detecting and characterizing orientational disorder of the selenate anions within the crystal lattice. researchgate.netukim.mkmjcce.org.mk In a perfectly ordered crystal, the selection rules for IR and Raman activity are strictly determined by the site symmetry of the anion. However, if the selenate anions are disordered, meaning they can adopt multiple orientations within the crystal structure, this can lead to changes in the vibrational spectra.

Such disorder can result in the broadening of spectral bands, the appearance of new bands that are forbidden for the ideal symmetry, and the splitting of degenerate modes. acs.org For instance, studies on alums, which are structurally related to some hydrated double selenates, have shown that orientational disorder of the sulfate (B86663) anions can be clearly detected by Raman spectroscopy. researchgate.netmjcce.org.mk While significant anion disorder has not been definitively detected in many selenate alums, the possibility exists and can be investigated through detailed analysis of their vibrational spectra. researchgate.netukim.mkmjcce.org.mk The study of the Raman spectra of selenate α-alums suggests that disorder of the selenate groups may occur. researchgate.netukim.mkmjcce.org.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to vibrational spectroscopy, offering insights into the coordination environments of specific nuclei, such as aluminum.

²⁷Al NMR Investigations of Aluminium Coordination Environments

²⁷Al NMR is a particularly valuable tool for probing the coordination environment of aluminum atoms in aluminum selenate. americanelements.com The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number and the nature of the surrounding ligands. cuni.cz In aluminum compounds, aluminum typically exists in four-coordinate (tetrahedral), five-coordinate, or six-coordinate (octahedral) environments.

Solid-state ²⁷Al NMR studies on basic aluminum selenate have identified distinct signals for different aluminum coordination sites. For instance, in tridecameric aluminum clusters found in basic aluminum salts, a sharp resonance around 62.5-63 ppm is characteristic of the central, tetrahedrally coordinated aluminum atom (AlO₄). researchgate.net The octahedrally coordinated aluminum atoms in these clusters give rise to broader signals at lower chemical shifts, typically in the range of 0-10 ppm. cuni.cz The significant broadening of the octahedral aluminum signals is often due to large quadrupole coupling constants.

Typical ²⁷Al NMR Chemical Shifts for Different Coordination Environments
Coordination EnvironmentTypical Chemical Shift (ppm)Example in Aluminum Selenate Compounds
Tetrahedral (AlO₄)50 - 80Central Al in basic aluminum selenate clusters.
Octahedral (AlO₆)0 - 10Outer Al atoms in basic aluminum selenate clusters.

Solid-State and Solution-State NMR for Structural Information

Both solid-state and solution-state NMR spectroscopy can be employed to gain structural information about aluminum selenate materials. americanelements.com Solution-state NMR provides information about the species present in solution and their dynamic behavior. researchgate.net For instance, in aqueous solutions of aluminum salts, ²⁷Al NMR can be used to identify the presence of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, and various hydrolyzed species. researchgate.net

Solid-state NMR, particularly with techniques like magic-angle spinning (MAS), provides detailed information about the structure in the solid phase. blogspot.com It can distinguish between different crystallographic sites of the aluminum atom and provide information about the local symmetry and bonding. blogspot.comopenmedscience.com Comparing solid-state and solution-state NMR spectra can reveal changes in structure and coordination that occur upon dissolution or crystallization. researchgate.netresearchgate.net For example, solid-state ²⁷Al NMR has been instrumental in characterizing the Al₃₀ polyoxocation in commercial poly-aluminum chlorohydrate, a system with similarities to basic aluminum salts. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. rsc.org It is particularly valuable for amorphous materials or for ions sorbed at interfaces, where traditional diffraction methods are not applicable. chimia.ch The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise data on interatomic distances, coordination numbers, and the identity of neighboring atoms for a specific absorbing element. rsc.orgchimia.ch

Probing Local Atomic Structure around Selenium and Aluminium Centers

In the study of aluminum selenate materials and related systems, EXAFS spectroscopy at the selenium K-edge is instrumental in defining the local environment of the selenium atom. The analysis of the EXAFS spectrum allows for the precise determination of the bond distance between the central selenium atom and the surrounding oxygen atoms (Se-O) within the selenate (SeO₄²⁻) oxyanion. Studies consistently show this first-shell Se-O bond distance to be approximately 1.64 Å to 1.65 Å, characteristic of the tetrahedral geometry of the selenate ion. udel.edugatech.edu

The power of EXAFS extends to identifying atoms in subsequent coordination shells. When selenate interacts with aluminum-containing phases, such as aluminum oxides, EXAFS analysis can probe for the presence of aluminum atoms in the vicinity of the selenate tetrahedron. acs.org The detection of a second-shell feature corresponding to an Se-Al distance would be direct evidence of a direct chemical bond between the selenate and aluminum centers (an inner-sphere complex). The absence of such a feature, however, suggests that no direct bonding exists within the detection limits of the technique. gatech.eduacs.org This capability to measure interatomic distances and coordination numbers provides a molecular-level description of the structure. chimia.ch

Table 1: Representative EXAFS Structural Parameters for Selenate Species

Sample SystemInteraction ShellCoordination Number (CN)Interatomic Distance (Å)Reference
Aqueous SelenateSe-O4 (fixed)1.65 udel.edu
Selenate on γ-Al₂O₃Se-O~41.65 gatech.edu
Selenate on γ-Al₂O₃Se-AlNot DetectedN/A gatech.edu
Selenate on Goethite (Inner-sphere)Se-Fe~1.53.31 udel.edu

Differentiation of Selenate Coordination Geometries at Interfaces

A critical application of XAS is differentiating between inner-sphere and outer-sphere surface complexes at mineral-water interfaces. This distinction is fundamental to understanding the reactivity and mobility of ions in environmental and industrial systems.

Outer-sphere complexes involve ions that are fully hydrated and bound to a charged surface through electrostatic forces. In the EXAFS spectrum of an outer-sphere selenate complex, only the first coordination shell of oxygen atoms (Se-O) is typically observed. The aluminum atoms of the surface are too distant and disordered to produce a detectable backscattering signal. gatech.edunih.gov

Inner-sphere complexes involve direct bonding between the ion and the surface atoms, with no intervening water molecules. This results in a well-defined second-shell feature in the EXAFS spectrum, corresponding to the Se-Al distance.

Thermal Characterization Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials like aluminum selenate, providing information on thermal stability, phase transitions, and decomposition pathways.

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for quantifying processes that involve mass loss, such as dehydration and decomposition. For hydrated salts like aluminum selenate hexahydrate, TGA can precisely determine the temperature ranges over which the water of hydration is lost.

While specific TGA data for aluminum selenate is not widely published, analysis of a similar compound, sodium selenate, provides insight into the expected behavior. A TGA study of sodium selenate revealed a two-step thermal degradation process. usc.edu A minor initial weight loss below 100°C can be attributed to the loss of adsorbed or trapped water, while a major weight loss occurs at much higher temperatures (e.g., onset at 757.89°C), corresponding to the decomposition of the compound. usc.edu For aluminum-containing compounds, dehydroxylation of aluminum hydroxide (B78521) phases is also a common thermal event observed by TGA, typically occurring between 220°C and 310°C. researchmap.jp

Table 2: Example TGA/DTG Data for Sodium Selenate Thermal Events

Thermal EventTemperature Range (°C)Mass Loss (%)DTG Peak (Tmax) (°C)Reference
Loss of Adsorbed Water~25 - 100~0.1497.48 usc.edu
Decomposition~758 - 896~6.73852.65 usc.edu

DTG (Derivative Thermogravimetry) shows the rate of mass change, with its peak (Tmax) indicating the point of fastest decomposition.

Differential Scanning Calorimetry (DSC) for Energy Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. alwsci.com This technique is used to detect and quantify the energy changes associated with thermal events such as melting (fusion), crystallization, and solid-state phase transitions. alwsci.com

A DSC analysis provides information on the temperatures at which these transitions occur and the enthalpy (ΔH) associated with them. For example, the DSC thermogram for sodium selenate shows a sharp endothermic peak at 588.81 °C, which corresponds to its melting point. usc.edu The area under this peak is integrated to calculate the latent heat of fusion, which was found to be approximately 103 J/g for sodium selenate. usc.edu Such data are crucial for understanding the thermal stability and processing parameters of a material. The presence of sharp endothermic peaks is characteristic of crystalline materials undergoing a phase change from solid to liquid. researchgate.net

Theoretical and Computational Investigations of Aluminium Selenate Systems

Quantum Chemical Ab Initio Calculations on Aluminium-Selenate Complexes

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, have been instrumental in elucidating the interaction between the selenate (B1209512) anion (SeO₄²⁻) and aluminium-containing surfaces. Studies using these methods have calculated the adsorption energies of selenate on α-Al₂O₃ surfaces. nih.govresearchgate.net These calculations can predict the preference for different adsorption configurations and have been validated against experimental results. nih.govresearchgate.net For instance, ab initio calculations have been employed to develop classical force fields for the selenate oxyanion, with the parameters fitted to reproduce hydrated properties and equilibrium geometries derived from these high-level calculations. researchgate.net This foundational data is crucial for enabling larger-scale simulations. researchgate.net Further studies have used ab initio methods to calculate formation energies for selenate intercalated into aluminium-containing layered double hydroxides to understand their stability.

One key finding from ab initio calculations is the critical role of the surface water network in controlling selenate adsorption on α-alumina. nih.gov The energetics of adsorption are strongly influenced by the rearrangement of this water network. researchgate.net Calculations have shown that on a neutral Al₂O₃ surface, the adsorption of the fully deprotonated selenate anion is not exothermic, a significant finding given that this is the dominant species in solutions between pH 3 and 9. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study the adsorption of selenate on aluminium oxide, providing detailed information on the nature of the chemical bonds formed between the anion and the surface. nih.gov DFT calculations allow for the analysis of charge transfer and bonding characteristics through tools like the Crystal Orbital Hamilton Population (COHP) and Bader analysis. nih.gov For example, upon inner-sphere adsorption on a protonated alumina (B75360) surface, Bader analysis indicated a reduction of the Se ion from a 6+ to a 4+ oxidation state, consistent with the dissociation of a Se-O bond. nih.gov These studies also explore how substituting the aluminium cation in the alumina lattice with other metals can alter the adsorption energy and mechanism. nih.gov

DFT is a powerful tool for predicting the geometric and crystalline structures of materials. For aluminium oxides, DFT calculations have been used to relax atomic geometries and determine lattice constants that show good agreement with experimental values. nih.gov While extensive studies on the bulk crystal structure of pure aluminium selenate are not prominent, the methodology is well-established for related compounds. DFT has been used to investigate the structures of complex polyaluminium species, such as the ε-K-Al₁₃ and γ-Al₁₃ Keggin-type clusters, which can form salts with anions like selenate. researchgate.net Powder X-ray diffraction has confirmed that the selenate salt of the GaO₄Al₁₂(OH)₂₄(H₂O)₁₂⁷⁺ (GaAl₁₂) polyoxocation is structurally analogous to the corresponding Al₁₃ species. researchgate.net DFT calculations can determine the energetic stability of these complex structures and model their formation and evolution mechanisms. researchgate.net

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. DFT calculations are used to compute spectroscopic parameters, which can then be compared with experimental spectra (e.g., NMR, IR) to assign spectral features to specific atomic environments. For example, DFT calculations of the ²⁷Al electric field gradients have been crucial in assigning the peaks in solid-state ²⁷Al multiple-quantum magic-angle spinning (MQMAS) NMR spectra of γ-Al₁₃ sulfate (B86663) clusters. researchgate.net This approach allows for the resolution and assignment of all 13 distinct Al positions in the cluster. researchgate.net Such a computational-spectroscopic approach is directly applicable to the analogous this compound systems to understand their local atomic structure and coordination. researchgate.net

Prediction of Crystal Structures and Energetic Stability

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into processes like diffusion and structural rearrangements. A critical component for accurate MD simulations of ionic systems is a reliable force field, which defines the potential energy of the system as a function of its atomic coordinates. For the selenate anion, classical force fields have been specifically developed by fitting to ab initio calculations to accurately model its properties in aqueous solutions and mineral structures. researchgate.net

Using force fields developed from first principles, MD simulations can effectively study the mobility and dynamic behavior of selenate anions within various matrices, including aluminium-based ones. researchgate.net Such simulations have been conceptualized and applied to study selenate mobility in aqueous solutions and within the nanopores of minerals like cement phases, which include calcium aluminium oxides (e.g., 3CaO·Al₂O₃·3CaSeO₄·37.5H₂O). researchgate.net These simulations provide an atomistic view of the diffusion pathways and interactions of the selenate ion within the confining matrix, which is essential for understanding its transport and long-term stability in these materials. researchgate.net

Adsorption Mechanism Modeling of Selenate on Aluminium Oxide Surfaces

Modeling the adsorption mechanism of selenate on aluminium oxide surfaces is a key area of research, driven by the need to understand and predict the environmental fate of selenium. Computational models, particularly those based on DFT, have been developed to unravel the physics controlling this process. researchgate.net

The models consistently show that the adsorption mechanism and energy are highly dependent on factors like pH and the crystallinity of the aluminium oxide. nih.govresearchgate.net DFT calculations predict that selenate primarily forms outer-sphere complexes on hydrous aluminium oxide, which aligns with experimental observations. researchgate.net On the α-Al₂O₃ (012) surface, DFT models have been validated against experimental data by correctly predicting the trend of decreasing selenate removal efficiency with increasing pH. researchgate.net

The interaction can be classified into two main types:

Outer-sphere complexation: The selenate anion remains fully hydrated and is held near the surface by electrostatic forces. This is the predominant mechanism predicted for selenate on many aluminium oxide surfaces. nih.govresearchgate.net The calculated average interatomic distance of Se-O for an outer-sphere complex on protonated Al₂O₃ (1.70 Å) closely matches experimental EXAFS data (1.64 Å). nih.gov

Inner-sphere complexation: The selenate anion loses some of its hydration water and forms a direct covalent bond with an aluminium atom on the surface. While less common for selenate than for selenite (B80905), models show that inner-sphere complexes can form under certain conditions, such as on corundum (α-Al₂O₃) surfaces at pH 4.5 and above. researchgate.net

The table below summarizes some key findings from DFT calculations on selenate adsorption on α-Al₂O₃ surfaces.

System / ConditionAdsorption TypeAdsorption Energy (eV)Key FindingCitation
SeO₄²⁻ on neutral α-Al₂O₃Outer-sphereEndothermicAdsorption is not energetically favorable for the deprotonated species. nih.gov
SeO₄²⁻ on protonated α-Al₂O₃Outer-sphere-1.82 to -1.32Favorable adsorption, with energy depending on specific cation substitutions. nih.gov
SeO₄²⁻ on protonated α-Al₂O₃Inner-sphere-1.83 to -0.96Adsorption energy varies non-monotonically with selenate protonation. nih.govnih.gov

These theoretical models are crucial for interpreting experimental data and for designing more effective and selective adsorbent materials for environmental remediation. researchgate.netnih.gov

Interfacial Interactions and Adsorption Energies

Theoretical and computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the interfacial interactions between selenate anions and aluminum oxide surfaces. These investigations reveal that the nature of the interaction—whether inner-sphere or outer-sphere complexation—and the associated adsorption energies are highly dependent on the specific aluminum oxide phase and system conditions like pH. researchgate.nethzdr.de

Spectroscopic studies combined with modeling have shown that selenate (SeO₄²⁻) predominantly adsorbs as outer-sphere surface complexes on hydrous aluminum oxide (HAO) and γ-Al₂O₃. researchgate.netusda.govgatech.edu An outer-sphere complex involves the selenate ion being separated from the aluminum surface by at least one water molecule, held by electrostatic interactions. usda.gov This is supported by observations that selenate adsorption on γ-Al₂O₃ does not cause a shift in the point of zero charge (pHPZC) of the material. usda.govgatech.edu

However, the interaction can change with the crystallography of the aluminum oxide. On corundum (α-Al₂O₃), selenate has been found to form outer-sphere complexes at a low pH of 3.5, but transitions to inner-sphere monodentate complexes at pH 4.5 and above. researchgate.net Similarly, on the α-alumina (012) surface, a mixture of both inner-sphere and outer-sphere sorption is predicted at pH levels below 4. hzdr.de

DFT calculations have been used to quantify the adsorption energies of various selenate species on the (012) α-Al₂O₃ surface. nih.gov These calculations show a non-monotonic relationship between the protonation state of selenate and its adsorption energy on a protonated alumina surface, highlighting the complexity of the interaction. nih.gov For instance, in a bidentate mononuclear (BM) configuration on a protonated surface, the adsorption energy for fully protonated selenic acid (H₂SeO₄) was calculated to be -3.82 eV, which strengthened to -4.46 eV for the monoprotonated hydrogen selenate (HSeO₄⁻), and then weakened to -4.17 eV for the fully deprotonated selenate (SeO₄²⁻). nih.gov

Near neutral pH conditions, where SeO₄²⁻ is the dominant species, outer-sphere adsorption was found to be the most stable (exothermic) configuration on both neutral and protonated α-Al₂O₃ surfaces. nih.gov The calculated average interatomic distance of Se-O for outer-sphere adsorbed SeO₄²⁻ on protonated α-Al₂O₃ (1.70 Å) is in close agreement with experimentally measured distances (1.64 Å), validating the computational models. nih.gov

Table 1: Calculated Adsorption Energies of Selenate Species on Protonated α-Al₂O₃ (012) Surface in a Bidentate Mononuclear (BM) Configuration

Selenate SpeciesAdsorption Energy (eV) nih.gov
H₂SeO₄ (Selenic Acid)-3.82
HSeO₄⁻ (Hydrogen Selenate)-4.46
SeO₄²⁻ (Selenate)-4.17

Role of Surface Protonation and Water Structure in Selenate Adsorption

Computational studies have revealed that the adsorption of selenate onto aluminum oxide surfaces is not primarily controlled by the direct chemical bond between the selenate ion and the surface. nih.govnih.gov Instead, the structure of the interfacial water and the protonation state of the surface hydroxyl groups play the dominant role. nih.govnih.govresearchgate.net Ab-initio calculations demonstrated that the adsorption energy of selenate on a fully solvated α-Al₂O₃ surface is surprisingly anti-correlated with the adsorption energy on an anhydrous (water-free) surface. nih.govnih.gov This finding indicates that the direct adsorbate-sorbent interaction is not the controlling mechanism in an aqueous environment. nih.govnih.gov

The solution pH is a critical parameter because it controls the surface protonation. gatech.edunih.govnih.gov At low pH, the aluminum oxide surface becomes more protonated, increasing the number of surface protons available for hydrogen bonding with the oxygen atoms of the selenate anion. nih.govnih.gov This leads to stronger adsorption. nih.gov Computational models correctly predict the experimental trend of decreasing selenate adsorption capacity as the pH increases from acidic to basic conditions. nih.gov Under acidic conditions (pH < 4), where the surface is dominated by protonated hydroxyl groups, selenate is predicted to adsorb strongly. nih.gov Conversely, at pH 9, where the surface is deprotonated, the adsorption capacity approaches zero. nih.gov

Therefore, theoretical investigations suggest that the mechanism of selenate adsorption on aluminum oxide is an intricate process governed by pH-dependent surface protonation, which in turn structures the interfacial water molecules to either facilitate or hinder adsorption through the formation or breaking of hydrogen bonds. hzdr.denih.govnih.gov

Reactivity and Interfacial Phenomena Involving Aluminium Selenate

Adsorption and Desorption Characteristics of Selenate (B1209512) on Aluminium-Containing Mineral Phases

The uptake of selenate (SeO₄²⁻) by aluminium-containing minerals, such as oxides, hydroxides, and clays, is a key process controlling its mobility in the environment. This interaction is sensitive to various environmental conditions and the presence of competing ions.

Environmental factors, most notably pH and ionic strength, significantly dictate the extent of selenate adsorption on aluminium-bearing mineral surfaces.

pH: The solution pH is a master variable controlling selenate adsorption. Generally, selenate adsorption decreases as the pH increases. usda.govgatech.edunih.gov This trend is linked to the surface charge of the aluminium mineral and the speciation of selenate. At low pH, the mineral surfaces are typically protonated, resulting in a positive surface charge that electrostatically attracts the anionic selenate. gatech.edu As the pH rises, the surface becomes less positive and eventually negative, leading to increased electrostatic repulsion and reduced adsorption. For instance, on activated alpha-alumina (α-Al₂O₃), selenate adsorption is near 100% at a pH of approximately 3 but decreases to nearly 0% by pH 9. nih.gov Similarly, studies on γ-Al₂O₃ show increased oxyanion adsorption with decreasing pH. gatech.edu This pH dependency is a critical factor in predicting the environmental behavior of selenium.

Ionic Strength: The effect of ionic strength on selenate adsorption provides insight into the mechanism of surface binding. A decrease in selenate adsorption with increasing ionic strength is a classical indicator of the formation of outer-sphere complexes, where the ion is held by weaker electrostatic forces and retains its hydration shell. gatech.eduusda.govresearchgate.net This effect has been observed in various systems, including selenate adsorption on γ-Al₂O₃ and iron-impregnated activated carbon. gatech.eduwvu.edunih.gov However, the influence of ionic strength can be complex; in some cases, its effect is minimal or changes depending on other factors like surface loading, suggesting that other interactions may also be at play. udel.edu For example, on goethite, higher ionic strength was found to enhance inner-sphere complexation. tandfonline.com

Table 1: Influence of pH on Selenate Adsorption on Various Aluminium-Containing Mineral Phases
Mineral PhaseObserved pH Effect on Selenate AdsorptionReference
Amorphous Aluminum OxideAdsorption decreases with increasing pH. usda.gov
Activated Alpha Alumina (B75360) (α-Al₂O₃)Adsorption is ~100% at pH 3, decreasing to ~0% at pH 9. nih.gov
Gamma Alumina (γ-Al₂O₃)Adsorption generally increases with decreasing pH. gatech.edu
Gibbsite (Al(OH)₃)Adsorption decreases with increasing pH. usda.gov
Aluminium Hydroxide (B78521)Effectively sorbs selenate over a wide pH range (5.4 to 8.0). nih.gov
Al-based Water Treatment Residuals (WTR)Adsorption edges were largely unaffected across pH 5-9 in one study. nih.govresearchgate.net

In natural and engineered systems, selenate often coexists with other oxyanions that can compete for the same adsorption sites on mineral surfaces.

Sulfate (B86663) (SO₄²⁻): Due to its similar tetrahedral geometry and charge, sulfate is a strong competitor for selenate adsorption sites. nih.gov Studies have shown that high concentrations of sulfate can significantly reduce the uptake of selenate on aluminium-containing phases like basaluminite and γ-Al₂O₃. acs.orgcapes.gov.bracs.org

Chromate (CrO₄²⁻): Chromate also competes with selenate for surface sites on minerals like γ-Al₂O₃. gatech.eduresearchgate.net The degree of competition is pH-dependent. capes.gov.br

Arsenate (AsO₄³⁻): Arsenate generally exhibits a higher adsorption affinity for mineral surfaces compared to selenate. The adsorption capacity of basaluminite for arsenate was found to be three times higher than for selenate. acs.orgnih.gov In competitive scenarios on goethite and zerovalent iron, selenate competed with arsenate for adsorption sites, but the effect was dependent on their relative concentrations. ekb.eg Unlike selenate, arsenate adsorption on basaluminite and schwertmannite showed weak dependence on sulfate concentrations, indicating a more specific interaction for arsenate. acs.orgacs.org

Table 2: Competitive Adsorption of Selenate with Other Oxyanions on Aluminium-Containing Surfaces
Competing AnionMineral PhaseSummary of Competitive EffectReference
Sulfate (SO₄²⁻)γ-Al₂O₃Sulfate competes with selenate, depressing its adsorption. capes.gov.br
Sulfate (SO₄²⁻)BasaluminiteHigh sulfate concentration has a strong impact on selenate uptake. acs.orgacs.org
Chromate (CrO₄²⁻)γ-Al₂O₃Chromate and selenate compete for adsorption sites. gatech.eduresearchgate.net
Arsenate (AsO₄³⁻)BasaluminiteArsenate adsorption capacity is 3 times higher than that of selenate. acs.orgnih.gov
Arsenate (AsO₄³⁻)GoethiteSelenate competes with arsenate, reducing its adsorption. ekb.eg

Influence of Environmental Factors on Selenate Uptake (e.g., pH, Ionic Strength)

Mechanistic Insights into Selenate-Aluminium Surface Complexation

Understanding the molecular-level interactions between selenate and aluminium surfaces is essential for predicting its long-term stability and reactivity. These interactions are typically categorized as outer-sphere or inner-sphere complexation.

The type of surface complex formed depends heavily on the specific aluminium mineral phase and the solution chemistry.

Outer-Sphere Complexes: In an outer-sphere complex, the selenate ion does not bind directly to the mineral surface but is held by electrostatic forces, remaining separated from the surface by one or more layers of water molecules. Spectroscopic studies and the observed dependence on ionic strength consistently show that selenate primarily forms outer-sphere complexes on amorphous or hydrous aluminium oxides and Al-based water treatment residuals. usda.govnih.govresearchgate.netresearchgate.netusda.govosti.gov Similarly, on Al-substituted ferrihydrite, an increase in aluminium content promotes the formation of outer-sphere complexes for selenate. acs.org Selenate also forms outer-sphere complexes within the interlayer of the aluminium sulfate hydroxide mineral basaluminite. acs.org

Inner-Sphere Complexes: An inner-sphere complex involves the formation of a direct covalent or ionic bond between the selenate ion and the aluminium atoms on the mineral surface, displacing water molecules. While less common for selenate than for other oxyanions like selenite (B80905), inner-sphere complexation can occur under specific conditions. On the more crystalline corundum (α-Al₂O₃), selenate forms outer-sphere complexes at a low pH of 3.5, but transitions to forming inner-sphere monodentate surface complexes at pH 4.5 and above. researchgate.netosti.gov Some modeling and spectroscopic studies suggest that a mixture of inner- and outer-sphere complexes can coexist, with the proportions varying with environmental conditions. usda.govusda.govresearchgate.net For example, on aluminium hydroxide, selenate was reported to be stabilized mainly by the formation of inner-sphere complexes. nih.gov

Table 3: Selenate Surface Complexation on Different Aluminium Phases
Mineral PhasePredominant Complexation TypeConditions / NotesReference
Hydrous Aluminum Oxide (HAO)Outer-sphere- researchgate.netusda.govosti.gov
Corundum (α-Al₂O₃)Outer-sphere / Inner-sphereOuter-sphere at pH 3.5; Inner-sphere (monodentate) at pH ≥ 4.5. researchgate.netosti.gov
Gibbsite (Al(OH)₃)Outer-sphereModeling suggests predominantly outer-sphere complexes. usda.gov
BasaluminiteOuter-sphereForms outer-sphere complexes in the mineral interlayer. acs.org
Aluminium HydroxideInner-sphereSelenate stabilized mainly by inner-sphere complexes. nih.gov
Al-substituted FerrihydriteOuter-sphereRelative fraction of outer-sphere complexes increases with Al substitution. acs.org

The kinetics of selenate adsorption on aluminium-containing surfaces are generally rapid. nih.govresearchgate.net Kinetic studies using nanocrystalline aluminum oxide found that the process could be effectively modeled using pseudo-second-order kinetics. nih.gov The thermodynamics of the interface are influenced by factors that control the stability of the surface complexes. Density functional theory calculations for selenate on α-Al₂O₃ revealed that the adsorption energy is not directly correlated with the bond between selenate and the surface itself, but rather with the change in the number of hydrogen bonds at the surface water interface upon adsorption. nih.govnih.gov This highlights the crucial role of the interfacial water network in controlling the thermodynamics of selenate adsorption. nih.govnih.gov

Formation of Inner-Sphere and Outer-Sphere Complexes

Thermodynamic Studies of Aluminium Selenate Formation and Transformation

Thermodynamic data for bulk this compound compounds are scarce, but studies on related complex structures provide valuable insights. mdpi.com Calorimetric studies have successfully determined the enthalpy of formation for a specific aluminium-selenate cluster compound, the ε-Al₁₃ Keggin ion salt with the formula Na[AlO₄Al₁₂(OH)₂₄(SeO₄)₄]·12H₂O.

The standard enthalpy of formation from the elements (ΔH°f) for this Al₁₃ selenate compound was measured to be -19,656.35 ± 67.30 kJ·mol⁻¹. nih.govpnas.org The formation of this compound is exothermic from its oxide components. nih.govpnas.org

Thermodynamic calculations were also performed for the exchange reaction between the Al₁₃ selenate and its sulfate analogue. The results indicate that in the solid state, selenium is energetically favored in the Al₁₃ Keggin structure compared to existing as a separate binary salt (like sodium selenate). nih.govpnas.org These thermodynamic data provide conclusive evidence that such Al₁₃ Keggin clusters are crucial, energetically plausible intermediate species in the pathway of aluminium hydroxide precipitation from aqueous aluminium monomers, underscoring their importance in geochemical processes. nih.govpnas.org

Enthalpies of Solution and Formation of this compound Clusters

The thermodynamic properties of this compound, particularly in the form of polyoxocations like the ε-Al₁₃ Keggin cluster, provide critical insights into its stability and reactivity. The ε-Al₁₃ Keggin aluminum hydroxide clusters are considered essential models for understanding molecular pathways in geochemical reactions. nih.gov

Research has determined the enthalpies of solution and formation for salts of these aluminum-centered ε-Keggin clusters, specifically for Al₁₃ selenate, which has the chemical formula Na(AlO₄)Al₁₂(OH)₂₄(SeO₄)₄•12H₂O. pnas.org The enthalpy of solution (ΔHsol) for ε-Al₁₃ selenate was measured at 28 °C in 5 N hydrochloric acid. pnas.org

Similarly, the standard enthalpy of formation from the elements (ΔHf,el) has been established for Al₁₃ selenate. pnas.org This value represents the total energy change when the compound is formed from its constituent elements in their standard states. These thermodynamic values are crucial for comparing the stability of the selenate-containing cluster with its sulfate analogue and other related compounds. nih.gov

The formation of the ε-Al₁₃ Keggin cluster compound is reported to be exothermic when starting from oxide-based components. nih.gov However, it is energetically unfavorable when compared to a gibbsite-based assemblage, indicating that while the cluster is a crucial intermediate species, other formations may be more stable in the long term. nih.govpnas.org

Table 1: Enthalpy Data for ε-Al₁₃ Selenate and Sulfate Clusters

Compound Formula Enthalpy of Solution (ΔHsol) in 5 N HCl at 28 °C (kJ·mol⁻¹) Enthalpy of Formation (ΔHf,el) (kJ·mol⁻¹)
ε-Al₁₃ Selenate Na(AlO₄)Al₁₂(OH)₂₄(SeO₄)₄•12H₂O -924.57 (± 3.83) pnas.org -19,656.35 (± 67.30) pnas.org
ε-Al₁₃ Sulfate NaAlO₄Al₁₂(OH)₂₄(SO₄)₄•12H₂O -944.30 (± 5.66) pnas.org -20,892.39 (± 70.01) pnas.org

Energetic Favorability of Selenate vs. Sulfate in Aluminium Systems

The comparison between selenate and sulfate incorporation into aluminum-containing structures, such as the ε-Al₁₃ Keggin cluster, reveals distinct energetic preferences depending on the phase. Thermodynamic studies, specifically through the calculation of sulfur-selenium exchange reactions, have elucidated the relative affinity of these clusters for selenate and sulfate ions. nih.gov

In the solid state, the incorporation of selenium into the Al₁₃ cluster is energetically favored over sulfur when compared to their respective binary chalcogenates. nih.govpnas.org This suggests a higher stability of the selenate-containing cluster in solid form under certain conditions.

This thermodynamic evidence underscores that the Al₁₃ Keggin cluster acts as a significant intermediate species in the transformation pathway from aqueous aluminum monomers to aluminum hydroxide precipitates, with the relative stability of its selenate and sulfate forms being phase-dependent. nih.govpnas.org

Advanced Materials Applications of Aluminium Selenate Non Biological

Utilization in Specialized Catalytic Processes (e.g., as precursors or components)

The role of aluminium compounds in catalysis is well-established, and aluminium selenate (B1209512) presents several possibilities in this field. Although direct application as a primary catalyst is not extensively documented, its components and related compounds highlight its potential.

Aluminium oxide (alumina), a dehydration product of aluminium hydroxide (B78521), is a widely used catalyst and catalytic support in industrial processes, including natural gas refining. americanelements.com Its high surface area and thermal stability make it an ideal substrate for catalytically active metals. The decomposition of aluminium selenate could provide a route to forming highly dispersed alumina (B75360) supports.

Furthermore, related aluminium-selenium compounds serve as important precursors. Aluminium selenide (B1212193) (Al₂Se₃), for instance, is used as a precursor to generate hydrogen selenide (H₂Se), a valuable reagent in the synthesis of selenium-containing compounds and in the production of semiconductor materials. americanelements.comwikipedia.org

While distinct from simple inorganic salts, complex organometallic catalysts like aluminium-salen complexes have demonstrated high efficiency in reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. nih.govwikipedia.orgnih.gov This underscores the catalytic potential of aluminium centers, which could be explored in the context of selenate-coordinated structures. Additionally, studies on the removal of selenate from water have utilized catalytic reduction over metal-oxide supports like titania and alumina, indicating the involvement of the selenate ion in heterogeneous catalytic systems. wikipedia.org

Potential for Optoelectronic Device Components (indirectly from selenite (B80905) studies)

The potential of this compound in optoelectronics is largely inferred from the promising properties of other aluminium-selenium compounds. Aluminium selenite (Al₂(SeO₃)₃), a close relative, is noted for its unique optical and electrical properties, which make it a subject of research for potential use in optoelectronic devices. nih.gov

Expanding on this, aluminium selenide (Al₂Se₃) is recognized as a semiconductor material with potential applications in devices like photodetectors and solar cells. americanelements.comnih.gov The unique properties of these intrinsic vacancy materials, combined with a close lattice match to silicon, suggest possibilities for integrating them into silicon-based technology. americanelements.com

Research into more complex systems, such as ternary chalcogenides, further strengthens this potential. For example, thin films of aluminium silver selenide (AlAgSe₂) have been synthesized and studied for their desirable properties for photovoltaic devices and other optical and optoelectronic applications. wikipedia.orgamericanelements.com These selenium-based materials are valued for their use in fabricating a range of devices, including:

Solar cells wikipedia.orgamericanelements.com

Photocatalysts wikipedia.org

Electro-optical devices wikipedia.org

Thermoelectric converters wikipedia.org

Given that selenium-based materials exhibit interesting photoconductive properties, the exploration of this compound in this domain is a logical progression, aiming to harness the combined properties of aluminium and the selenate group for novel optoelectronic functionalities. fishersci.ca

Applications in Crystal Engineering and Functional Materials Design

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, and this compound serves as a valuable compound in this field. Its ability to form well-defined, complex crystal structures, particularly hydrated forms and alums, makes it a target for study.

Research has been conducted on the crystal structures of a series of selenate alums, including caesium this compound dodecahydrate (CsAl(SeO₄)₂·12H₂O). wikipedia.org These compounds crystallize in a cubic system and their structural parameters have been precisely determined. wikipedia.org The study of such alums, including the potassium analogue KAl(SeO₄)₂·12H₂O, provides insight into anion disorder and the stability of these frameworks. uni.lu

A particularly complex example is basic sodium this compound, which forms large cubic crystals with the approximate formula Na₂O·13Al₂O₃·8SeO₃·xH₂O. hmdb.ca Structural analysis revealed that these crystals are built from discrete, complex ions, specifically the [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ ion, showcasing the ability of aluminium and oxygen to form intricate polyhedral clusters that can be incorporated into a crystal lattice with selenate ions. hmdb.ca The structure of highly hydrated this compound has also been used as a reference model in spectroscopic studies to understand the binding of selenate to layered double hydroxides. nih.gov

The stereochemically active lone pair of electrons in related selenite compounds can direct the formation of materials with open frameworks, channels, or hollows. nih.gov This principle suggests that selenates could also be used as building blocks in the design of functional porous materials like Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). nih.gov

Below is a table summarizing the crystallographic data for Caesium this compound Dodecahydrate.

PropertyValue
Crystal SystemCubic
Space GroupPa3
Lattice Constant (a) at 295 K12.544(3) Å
Structural Classα alum

Historical Development of Aluminium Selenate Research

Early Investigations into Aluminium Selenate (B1209512) Preparation and Characterization

The initial explorations into aluminium selenate chemistry were primarily focused on its synthesis and the determination of its basic properties. One of the notable early works in this area was conducted by Henry Bassett in 1950, which detailed methods for the determination of the selenate ion and the preparation of several this compound compounds. rsc.orgrsc.org These early studies laid the groundwork for understanding the fundamental reactions that produce this compound.

This compound is part of a broader class of compounds known as alums. wikipedia.org Selenate alums are formed when selenium, in the form of the selenate anion (SeO₄²⁻), replaces the typical sulfate (B86663) anion in the alum structure. mytutorsource.qathoughtco.comwalkingthederwent.com The general formula for alums is typically represented as XAl(SO₄)₂·12H₂O, where X is a monovalent cation. wikipedia.org In selenate alums, this formula becomes XAl(SeO₄)₂·12H₂O.

Early preparative methods often involved dissolving aluminium sulphate and a corresponding metal selenate in water, followed by crystallization. byjus.com The synthesis of more complex structures, such as basic aluminum selenate, involves the partial hydrolysis of Al(H₂O)₆³⁺ with a base. For example, the synthesis of ε-Al₁₃ selenate Keggin crystals involves the dropwise addition of NaOH to a solution of AlCl₃·6H₂O at an elevated temperature, leading to initial flocculation followed by dissolution. pnas.org

Characterization in these early phases relied on classical chemical analysis and initial spectroscopic methods. The identity of basic aluminum selenate salts was confirmed through techniques including solid- and solution-state ²⁷Al-NMR spectroscopy. Thermochemical analysis, such as measuring the enthalpy of solution, also provided crucial data on the energetics of these compounds. For instance, the enthalpy of solution for ε-Al₁₃ selenate in 5 N HCl was measured to be -924.57 (± 3.83) kJ·mol⁻¹. pnas.org

Table 1: Thermochemical Data for ε-Al₁₃ Selenate

PropertyValueConditions
Enthalpy of Solution (ΔHsol)-924.57 (± 3.83) kJ·mol-128 °C in 5 N HCl
Enthalpy of Formation from Elements (ΔHf,el)-19,656.35 (± 67.30) kJ·mol-1Standard State

Evolution of Understanding in Selenate Alum Structures

The understanding of selenate alum structures has been significantly refined through advancements in diffraction techniques. The first X-ray crystal structures of sulfate alums were reported in 1927 by James M. Cork and Lawrence Bragg, establishing a foundation for all subsequent alum structure studies. wikipedia.org Alums are known to crystallize in three primary structures, designated as α, β, and γ types, which are mainly determined by the size of the monovalent cation. arizona.edu

X-ray and neutron diffraction studies have been pivotal in elucidating the precise atomic arrangements within these crystals. arizona.edu For selenate alums, these studies have revealed detailed information about bond lengths, coordination environments, and the role of water molecules in the crystal lattice. For example, studies on caesium selenate alums, such as CsAl(SeO₄)₂·12H₂O, have determined their crystal structures with high precision. researchgate.net These compounds are often α-alums and crystallize in the cubic space group Pa3̅. researchgate.net

A key area of investigation has been the potential for disorder within the alum structure. In many sulfate α-alums, the sulfate anions exhibit orientational disorder along the threefold symmetry axis. researchgate.netmjcce.org.mk While such anion disorder had not been initially detected in selenate alums, later vibrational spectroscopy studies and structure predictions for compounds like KAl(SeO₄)₂·12H₂O suggested that disorder of the selenate groups could exist. researchgate.netmjcce.org.mkresearchgate.net This prediction highlighted the need for refined crystal structure analysis to verify the phenomenon, demonstrating the interplay between spectroscopic and diffraction methods. mjcce.org.mkresearchgate.net Raman spectroscopy has been shown to be particularly effective in identifying this disorder, corroborating crystallographic results. researchgate.netmjcce.org.mk

Table 2: Crystallographic Data for Select Selenate Alums

CompoundAlum TypeSpace GroupLattice Parameter (a)Reference
CsAl(SeO4)2·12H2OαPa3̅12.357(5) Å researchgate.net
KAl(SeO4)2·12H2OαPa3̅Predicted mjcce.org.mk

Advent of Computational Methods in Aluminium-Selenium Chemistry

The emergence of powerful computational tools has opened new avenues for investigating aluminium-selenium compounds, providing insights that are often difficult to obtain through experimental means alone. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the detailed study of structural, electronic, and thermodynamic properties. acs.org These methods have been widely applied to the study of organoselenium compounds and are increasingly used for inorganic systems. nih.govacs.org

In the context of aluminium-selenium chemistry, computational studies can predict molecular geometries, bond energies, and vibrational frequencies, which can then be compared with experimental data from NMR or Raman spectroscopy. umanitoba.caacs.org For instance, quantum chemical calculations have been used to analyze the large quadrupole coupling constants of aluminium nuclei in basic aluminum salts, helping to explain why certain signals are difficult to observe in NMR experiments.

Computational approaches are also used to explore reaction mechanisms and the relative stability of different isomers or crystal structures. rsc.org For example, calculations have been employed to understand the relative affinity of ε-Al₁₃ Keggin clusters for selenate versus sulfate anions. pnas.org These studies revealed that in the solid state, selenium is favored in the Al₁₃ compound relative to the binary chalcogenate. pnas.org Furthermore, theoretical studies have investigated anion-anion and cation-cation interactions in ionic crystals, revealing that such interactions can play a stabilizing role, a concept that contradicts traditional intuition but is supported by quantum chemical calculations showing bond paths between like-charged ions. mdpi.com The application of these methods to complex systems like metal chelates on quantum hardware is a frontier in the field, promising to solve complex, strongly correlated systems that are challenging for classical computers. arxiv.org

Future Research Directions and Unaddressed Challenges

The continued exploration of aluminium selenate (B1209512) and its related compounds is driven by the potential for new materials with unique properties. However, significant challenges remain in the controlled synthesis, characterization, and theoretical understanding of these materials. Future research is poised to address these gaps through innovative synthetic strategies, advanced analytical techniques, computational modeling, and a commitment to sustainable practices.

Conclusion

Synthesis of Key Findings in Aluminium Selenate (B1209512) Academic Research

Academic research has established aluminium selenate, with the chemical formula Al₂(SeO₄)₃, as a significant analogue to the more extensively studied aluminium sulfate (B86663). Investigations have successfully synthesized normal this compound, identifying its most common hydrated form as Al₂(SeO₄)₃·16H₂O, which is isomorphous with its sulfate counterpart. fishersci.ca The preparation of this compound is typically achieved through the reaction of aluminium-containing precursors with selenic acid or a soluble selenate salt.

Beyond the normal salt, research has also led to the preparation and characterization of basic aluminium selenates and double salts. fishersci.ca An example of a well-crystallized double salt is NaAl(SeO₄)₂·11H₂O. fishersci.ca Furthermore, studies on selenate alums, such as caesium this compound (CsAl[SeO₄]₂·12H₂O), have provided crystallographic data showing they belong to the α-alum structural class. americanelements.com This contrasts with several of the corresponding sulfate alums, offering a platform for comparative structural chemistry. americanelements.com Structural elucidation, primarily through X-ray crystallography and solid-state NMR spectroscopy, has been crucial in understanding the coordination environments of the aluminium and selenium atoms within these complex structures. fishersci.cawikipedia.org The study of these compounds has also been instrumental in research on the hydrolysis of Al(III) and the formation of complex poly-nuclear ions like the Al₁₃O₄ Keggin ion, where selenate acts as the counter-ion. wikipedia.orgfishersci.ca

Remaining Gaps in Fundamental Knowledge and Experimental Characterization

Despite foundational research, significant gaps remain in the comprehensive understanding of this compound. There is a noticeable disparity in the volume of research compared to its sulfate, selenite (B80905), and selenide (B1212193) analogues, leaving much of its chemistry underexplored. While the hexadecahydrate (16H₂O) is well-documented, other potential hydrate (B1144303) forms, such as a 22-hydrate, have been mentioned but lack definitive characterization, indicating an incomplete picture of the Al₂O₃-SeO₃-H₂O phase system. fishersci.ca

Broader Implications for Inorganic and Materials Chemistry

The study of this compound, though specialized, carries broader implications for several areas of chemistry. As a direct, heavier analogue of aluminium sulfate, it provides a valuable model system for investigating how anionic substitution (sulfate vs. selenate) influences crystal packing, hydration, and solubility. fishersci.ca The larger, more electron-dense selenium atom can serve as a useful probe in X-ray crystallography, aiding in the structural determination of complex isomorphous salts where distinguishing between aluminium and sulfur atoms is challenging. fishersci.ca

Research into basic aluminium selenates contributes significantly to the fundamental understanding of aluminium cation hydrolysis. nih.gov This process is critical in fields ranging from environmental science, where aluminium species are involved in the transport of contaminants, to industrial processes like water purification. fishersci.seblkcommodities.com The formation of selenate alums and their structural comparison to sulfate alums deepens the knowledge of factors, such as ionic size, that govern the crystallization of extensive classes of double salts. americanelements.com Finally, understanding the interaction between aluminium and the selenate anion is paramount for environmental remediation technologies aimed at removing toxic selenium oxyanions from water systems, a topic of significant environmental concern. wikipedia.orgamericanelements.com

Q & A

Q. How can isotopic and spectroscopic data be integrated to model this compound’s environmental fate?

  • Couple δ⁸⁰/⁷⁶Se isotope data with EXAFS-derived bonding information in reactive transport models (e.g., PHREEQC). Validate models against field data from contaminated sites with known selenate sources .

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